N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

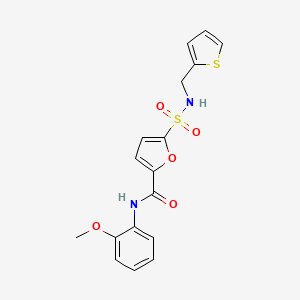

N-(2-Methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a furan-carboxamide derivative featuring a sulfamoyl group linked to a thiophen-2-ylmethyl moiety and a 2-methoxyphenyl substituent. Its molecular formula is C₁₈H₁₇N₂O₅S₂ (inferred from analogs in and ), with a molecular weight of approximately 411.47 g/mol. The compound’s structure includes:

- A furan-2-carboxamide backbone, common in bioactive molecules.

- A thiophen-2-ylmethyl-sulfamoyl group at position 5 of the furan ring, introducing sulfur-based electronic effects.

- A 2-methoxyphenyl group at the amide nitrogen, contributing steric and electronic modulation.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-23-14-7-3-2-6-13(14)19-17(20)15-8-9-16(24-15)26(21,22)18-11-12-5-4-10-25-12/h2-10,18H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUDSXNNIKSDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C22H24N2O5S

- Molecular Weight : 460.6 g/mol

- IUPAC Name : this compound

This compound features a furan ring, a methoxyphenyl group, and a sulfamoyl moiety attached to a thiophene, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with furan and thiophene rings have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A related compound demonstrated an IC50 value of 30.8 nM against A549 lung cancer cells, indicating strong inhibitory effects on tumor growth through apoptosis induction mechanisms involving caspase activation and mitochondrial disruption .

The compound's mechanism of action may involve:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Inhibition of Cell Migration : Disruption of signaling pathways (e.g., FAK/Paxillin) that facilitate tumor cell invasion .

- DNA Intercalation : Potential interaction with DNA, leading to adduct formation which may affect cellular replication processes .

Antimicrobial Activity

Emerging data suggests that sulfamoyl derivatives exhibit antimicrobial properties. The structural components of this compound may enhance its efficacy against bacterial strains.

Summary of Biological Activities

| Activity Type | Related Compounds | IC50/Effect | References |

|---|---|---|---|

| Anticancer | SK228 | 30.8 nM (A549 cells) | |

| Apoptosis Induction | Various furan derivatives | Caspase activation | |

| Antimicrobial | Sulfamoyl derivatives | Variable |

In Vitro Studies

In vitro assays have been essential in evaluating the biological activity of this compound and its analogs. Research indicates that modifications in the molecular structure can lead to variations in potency and selectivity against different cancer types and microbial strains.

Computational Studies

Computational docking studies have suggested that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms, providing a rationale for its observed biological activities .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide:

Basic Information

- Chemical Name: N-(2-methoxyphenyl)-5-{[(thiophen-2-yl)methyl]sulfamoyl}furan-2-carboxamide .

- CAS Number: 1172703-34-2 .

- Molecular Formula: C17H16N2O5S2 .

- Molecular Weight: 392.5 .

- SMILES: COc1ccccc1NC(=O)c1ccc(S(=O)(=O)NCc2cccs2)o1 .

Potential Applications

While the search results do not provide explicit applications of this compound, they do point to potential areas of interest based on its structural components:

- Heterocyclic Chemistry: The compound contains furan and thiophene rings, which are common motifs in heterocyclic compounds . Such compounds have a wide range of applications, including pharmaceuticals .

- Sulfonamide Group: The presence of a sulfonamide group could lend the compound to applications in medicinal chemistry . For example, research has shown that sulfonamides can be used as ATP recognition binding sites of tyrosine kinase receptors .

- Anticancer Activity: Research indicates that various heterocyclic compounds, including those containing thiophene and furan rings, have demonstrated anticancer activity .

- COX-II Inhibition: The design and development of COX-II inhibitors is related to compounds with similar structures .

- Building scaffold: Flavones might equally provide a sustainable building scaffold for potential new and improved pharmaceutical anticancer compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related furan-carboxamides from the evidence:

Key Observations:

- Sulfamoyl Positioning : The target compound’s sulfamoyl group is attached via a thiophen-2-ylmethyl linker, distinguishing it from analogs with sulfamoyl directly on phenyl () or furan (). This may enhance solubility or modulate enzyme interactions .

- Aromatic Substituents : The 2-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups like nitro () or chloro (). Such differences influence binding affinity and metabolic stability .

- Thiophene vs.

Enzyme Inhibition Potential :

- Compounds with sulfamoyl groups (e.g., ) are associated with MMP-13 inhibition, particularly when avoiding zinc-binding motifs. The target compound’s thiophene-sulfamoyl hybrid may offer non-zinc-binding inhibition, akin to ’s hydrazones .

- Antimicrobial Activity : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () show antibacterial/fungal activity, suggesting the target compound’s thiophene and sulfamoyl groups could enhance similar properties .

Structural Flexibility :

- Dihedral Angles : highlights dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems), which influence molecular packing and protein binding. The target compound’s methoxy group may alter these angles compared to nitro or chloro analogs .

- Hydrogen Bonding : Sulfamoyl groups in and participate in hydrogen bonding, critical for enzyme inhibition. The thiophen-2-ylmethyl linker in the target compound may introduce additional C–H···S interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.